3,5-ジアミノ安息香酸二塩酸塩

概要

説明

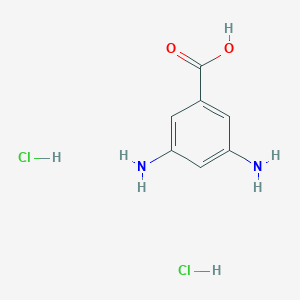

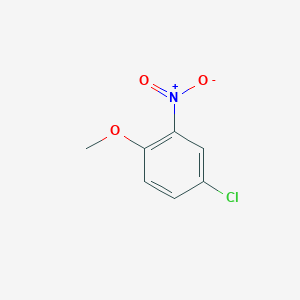

3,5-Diaminobenzoic acid dihydrochloride: is a chemical compound with the molecular formula C7H10Cl2N2O2 . It is a derivative of benzoic acid, where two amino groups are substituted at the 3 and 5 positions of the benzene ring, and it is further converted to its dihydrochloride salt form. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

科学的研究の応用

Chemistry: 3,5-Diaminobenzoic acid dihydrochloride is used as a building block in the synthesis of various organic compounds, including dyes and polymers .

Biology: It is used in the preparation of peptide dendrimers, which are important in the study of protein interactions and drug delivery systems .

Medicine: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways .

Industry: In the industrial sector, it is used in the production of dyes and pigments, as well as in the synthesis of advanced materials .

作用機序

Target of Action

It is known to have antigenicity properties towards monoclonal antibodies . It is also suggested to have an impact on the respiratory system .

Mode of Action

It is used as a key reagent in a sensitive fluorometric assay for the determination of dna . This suggests that it may interact with DNA in some way.

Biochemical Pathways

Given its use in dna assays , it may be involved in pathways related to DNA synthesis or repair.

Result of Action

It has been used in assays for dna determination , suggesting it may have effects at the molecular level related to DNA interaction.

Action Environment

The action of 3,5-Diaminobenzoic acid dihydrochloride can be influenced by environmental factors. For instance, it is known to be stable under normal temperatures but decomposes when heated . It is soluble in water and some organic solvents , which could affect its distribution and action in biological systems. Furthermore, safety data sheets indicate that it may cause skin and eye irritation, and may have effects on the respiratory system , suggesting that its action and efficacy could be influenced by the exposure environment.

生化学分析

Biochemical Properties

3,5-Diaminobenzoic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the determination of DNA through sensitive fluorometric assays . It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be detected through fluorescence. The compound’s ability to form fluorescent complexes with deoxyribose makes it a valuable reagent in DNA quantification assays . Additionally, 3,5-Diaminobenzoic acid dihydrochloride has been shown to interact with various metal ions, which can influence its biochemical properties and reactivity .

Cellular Effects

3,5-Diaminobenzoic acid dihydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Furthermore, 3,5-Diaminobenzoic acid dihydrochloride can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli . These effects highlight the compound’s potential as a tool for studying cellular processes and mechanisms.

Molecular Mechanism

The molecular mechanism of 3,5-Diaminobenzoic acid dihydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting DNA replication and repair processes . Additionally, 3,5-Diaminobenzoic acid dihydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diaminobenzoic acid dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been reported that 3,5-Diaminobenzoic acid dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of 3,5-Diaminobenzoic acid dihydrochloride can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and gene expression, while high doses can lead to toxic or adverse effects . For example, high doses of 3,5-Diaminobenzoic acid dihydrochloride have been associated with increased oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for specific experimental conditions and applications.

Metabolic Pathways

3,5-Diaminobenzoic acid dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For instance, it has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a tool for studying metabolism.

Transport and Distribution

The transport and distribution of 3,5-Diaminobenzoic acid dihydrochloride within cells and tissues are critical for understanding its biochemical and cellular effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3,5-Diaminobenzoic acid dihydrochloride can localize to specific cellular compartments, where it can exert its effects on cellular processes . The distribution of the compound within tissues can also influence its overall activity and effectiveness in experimental settings .

Subcellular Localization

The subcellular localization of 3,5-Diaminobenzoic acid dihydrochloride is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, 3,5-Diaminobenzoic acid dihydrochloride can localize to other organelles, such as the mitochondria, where it can influence metabolic processes and cellular energy production . These subcellular localization patterns highlight the compound’s versatility and potential for studying various cellular processes.

準備方法

Synthetic Routes and Reaction Conditions:

Reduction of m-dinitrobenzoic acid: One common method involves the reduction of m-dinitrobenzoic acid using hydrogen in the presence of a hydrogenation catalyst such as a nickel-based catalyst.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of m-dinitrobenzoic acid using a three-way catalyst composed of nickel, aluminum, and a rare earth metal such as lanthanum, ytterbium, or cerium.

Industrial Production Methods: Industrial production of 3,5-diaminobenzoic acid dihydrochloride typically involves large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product .

化学反応の分析

Types of Reactions:

Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

Substitution: It can participate in substitution reactions where the amino groups can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of iron catalysts.

Reduction: Hydrogen gas and nickel-based catalysts are used for the reduction of nitro groups to amino groups.

Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of 3,5-diaminobenzoic acid.

Reduction: 3,5-Diaminobenzoic acid from m-dinitrobenzoic acid.

Substitution: Substituted derivatives with modified amino groups.

類似化合物との比較

3,4-Diaminobenzoic acid: Similar structure but with amino groups at the 3 and 4 positions.

3-Aminobenzoic acid hydrochloride: Contains a single amino group at the 3 position and a hydrochloride salt.

3,5-Diisothiocyanatobenzoic acid: Contains isothiocyanate groups instead of amino groups.

Uniqueness: 3,5-Diaminobenzoic acid dihydrochloride is unique due to the specific positioning of its amino groups, which allows for distinct reactivity and applications in various fields. Its dihydrochloride form enhances its solubility and stability, making it suitable for diverse chemical processes .

特性

CAS番号 |

618-56-4 |

|---|---|

分子式 |

C7H9ClN2O2 |

分子量 |

188.61 g/mol |

IUPAC名 |

3,5-diaminobenzoic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H |

InChIキー |

GJYYDDRSICTFRM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl |

正規SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl |

Key on ui other cas no. |

618-56-4 |

関連するCAS |

535-87-5 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,5-diaminobenzoic acid dihydrochloride used to determine trace amounts of metals?

A: 3,5-Diaminobenzoic acid dihydrochloride (DABA) can act as a chromogenic reagent in kinetic-spectrophotometric methods for determining trace amounts of certain metals. This is based on the principle that some metal ions can catalyze the oxidation of DABA by oxidizing agents like potassium bromate [] or hydrogen peroxide [].

Q2: What are the advantages of using 3,5-diaminobenzoic acid dihydrochloride in kinetic-spectrophotometric methods?

A2: 3,5-Diaminobenzoic acid dihydrochloride offers several advantages as a reagent in kinetic-spectrophotometric analysis:

- Sensitivity: DABA-based methods exhibit high sensitivity, enabling the determination of extremely low concentrations of metal ions. For example, the method using DABA and potassium bromate can detect vanadium (V) in the ng/mL range [], while the method with hydrogen peroxide can detect iron (III) at levels as low as 1 ng/mL [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin](/img/structure/B146424.png)

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)